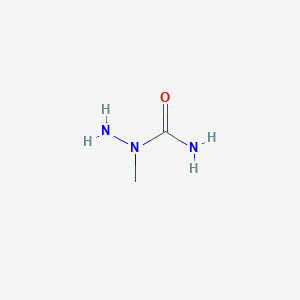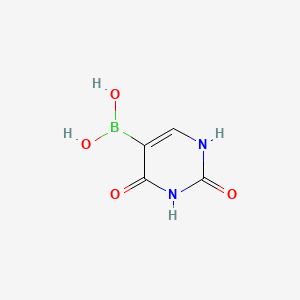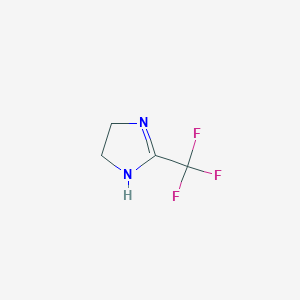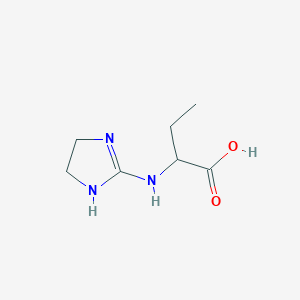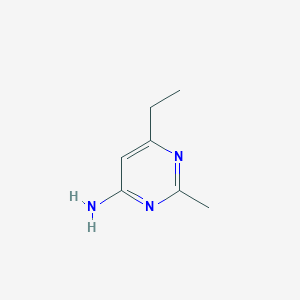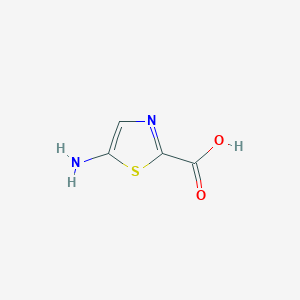
Octapéptido de sustancia P
Descripción general
Descripción
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . It has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .
Synthesis Analysis
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . Previous studies have shown that bone and chondrocytes can synthesize and secrete sensory neuropeptides and express their receptors, and can promote proliferation, differentiation, apoptosis, matrix synthesis, and the degradation of target cells through autocrine/paracrine modes .Molecular Structure Analysis
Substance P (SP) is one of the most studied peptide hormones and knowing the relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . Substance P octapeptide contains total 137 bond(s); 70 non-H bond(s), 22 multiple bond(s), 30 rotatable bond(s), 10 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 3 primary amide(s) (aliphatic), 7 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 sulfide(s) and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .Physical And Chemical Properties Analysis
Substance P (SP), a positively charged 11-amino acids neurotransmitter peptide, is a part of tachykinins, one of the largest family of neuropeptides . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present .Aplicaciones Científicas De Investigación
Regulación de la actividad metabólica ósea y cartilaginosa
La sustancia P (SP) es un neuropéptido que se libera de las terminaciones nerviosas sensoriales y está ampliamente presente en las fibras nerviosas. Actúa sobre los huesos y los tejidos relacionados al unirse a los receptores, regulando así el metabolismo óseo, el metabolismo del cartílago y la reparación de las fracturas . SP ha atraído una atención generalizada como una sustancia de señalización que puede ser reconocida tanto por el sistema inmunitario como por el sistema nervioso .
Papel en la respuesta inmunitaria
La sustancia P media las interacciones entre las neuronas y las células inmunitarias, con la sustancia P derivada de los nervios modulando las tasas de proliferación de las células inmunitarias y la producción de citoquinas . Curiosamente, también se ha descubierto que algunas células inmunitarias secretan sustancia P, lo que sugiere un papel integral de la sustancia P en la respuesta inmunitaria .
Efectos sobre la liberación de somatostatina, insulina y glucagón
La sustancia P a concentraciones que varían de 0.2 a 5.0 nM estimuló la secreción de somatostatina, insulina y glucagón de una manera dependiente de la dosis . Sin embargo, las respuestas evocadas por la sustancia P fueron modificadas por el nivel de glucosa prevaleciente; se obtuvieron respuestas más altas de somatostatina e insulina y más bajas de glucagón a la alta concentración de glucosa de 8.3 mM en lugar de a la baja concentración de glucosa de 2.8 mM .
Mecanismo De Acción
Target of Action
Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .
Mode of Action
Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .
Biochemical Pathways
Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .
Pharmacokinetics
It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .
Result of Action
Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .
Direcciones Futuras
Substance P (SP) has been a great interest for scientists due to its unique properties and involvement in various physiological and pathological phenomenon . Its role in brain and gut were initially discussed and later on it was widely studied and observed in cardiovascular system, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper responsiveness and respiratory disorders . Involvement of SP in sudden perinatal death and COVID-19 has also been discussed which shed light on its vital role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 . This article will provide a comprehensive overview of the researches done to understand the basic functions and involvement of SP in different processes of cell and its association with various diseases .
Análisis Bioquímico
Biochemical Properties
Substance P octapeptide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the neurokinin 1 receptor, a G protein-coupled receptor, to exert its effects. This interaction leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These molecules further activate protein kinase C, leading to various cellular responses. Substance P octapeptide also interacts with other neurokinin receptors, such as neurokinin 2 and neurokinin 3 receptors, albeit with lower affinity .
Cellular Effects
Substance P octapeptide influences various types of cells and cellular processes. It is known to modulate the function of immune cells, such as macrophages, dendritic cells, and T cells, by promoting the release of pro-inflammatory cytokines. In neurons, Substance P octapeptide enhances the release of other neurotransmitters, such as glutamate, and modulates synaptic transmission. It also affects cell signaling pathways, including the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Substance P octapeptide involves its binding to the neurokinin 1 receptor, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, activate protein kinase C, which phosphorylates various target proteins, leading to changes in cellular function. Additionally, Substance P octapeptide can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Substance P octapeptide can change over time. The stability and degradation of the peptide are influenced by various factors, including temperature, pH, and the presence of proteolytic enzymes. In vitro studies have shown that Substance P octapeptide can be rapidly degraded by enzymes such as neutral endopeptidase and angiotensin-converting enzyme. Long-term exposure to Substance P octapeptide can lead to desensitization of the neurokinin 1 receptor, reducing its responsiveness to subsequent stimulation .
Dosage Effects in Animal Models
The effects of Substance P octapeptide vary with different dosages in animal models. Low doses of the peptide can enhance pain perception and promote inflammation, while higher doses can lead to desensitization of the neurokinin 1 receptor and reduced responsiveness. In some cases, high doses of Substance P octapeptide have been associated with toxic or adverse effects, such as neurotoxicity and disruption of the blood-brain barrier .
Metabolic Pathways
Substance P octapeptide is involved in various metabolic pathways, including those related to pain perception and inflammation. It interacts with enzymes such as neutral endopeptidase and angiotensin-converting enzyme, which degrade the peptide and regulate its activity. The metabolic pathways of Substance P octapeptide also involve the production of secondary messengers, such as inositol trisphosphate and diacylglycerol, which mediate its effects on cellular function .
Transport and Distribution
Substance P octapeptide is transported and distributed within cells and tissues through various mechanisms. It is released from the terminals of sensory neurons and binds to neurokinin receptors on target cells. The peptide can also be transported across the blood-brain barrier, allowing it to exert its effects on both central and peripheral tissues. Binding proteins and transporters, such as the neurokinin 1 receptor, play a crucial role in the localization and accumulation of Substance P octapeptide .
Subcellular Localization
The subcellular localization of Substance P octapeptide is primarily within the synaptic vesicles of sensory neurons. Upon stimulation, the peptide is released into the synaptic cleft, where it binds to neurokinin receptors on the postsynaptic membrane. Substance P octapeptide can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing Substance P octapeptide to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHVTVZLLFSPI-YJPQGOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N11O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53749-60-3 | |
| Record name | Substance P (4-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?
A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of Substance P octapeptide to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.
Q2: What structural modifications have been explored for Substance P octapeptide and how do they affect its activity?
A2: Researchers have substituted phenylalanine residues within Substance P octapeptide with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.
Q3: What is the significance of using carboranylalanine in Substance P octapeptide analogs?
A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like Substance P octapeptide.
Q4: Are there computational chemistry approaches that can be used to study Substance P octapeptide?
A4: While the provided research articles do not explicitly discuss computational studies on Substance P octapeptide, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



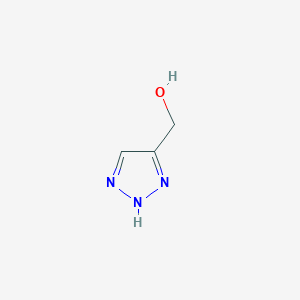

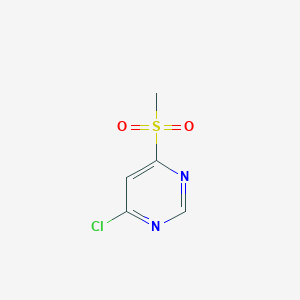
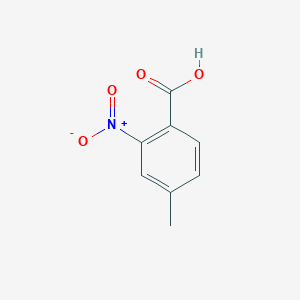
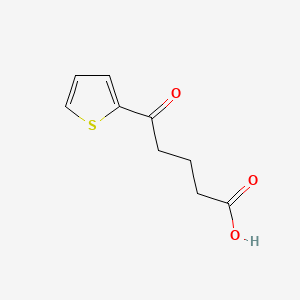
![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)
